Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals
Properties
IUPAC Name |
methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(5(8)10-2)7-6(9)11-3/h1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCJIGOKQAKHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminothiazole in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives, including methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate, exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains. In one study, compounds derived from thiazoles showed promising antibacterial activity against resistant pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thiazole moiety is recognized for its anticancer properties. This compound has been explored for its ability to inhibit cancer cell proliferation. For example, a series of thiazole derivatives demonstrated cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma . The structure–activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring enhance anticancer activity .
Antitubercular Activity
This compound has shown potential as an antitubercular agent. Research indicates that certain thiazole derivatives possess inhibitory effects against Mycobacterium tuberculosis, with some compounds exhibiting low minimum inhibitory concentrations (MIC), indicating high potency . This suggests that this compound could be developed into effective treatments for tuberculosis.
Anti-inflammatory Effects
Some studies have suggested that thiazole derivatives may also exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating various inflammatory diseases .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Evren et al. (2019) | Developed N-(5-methylthiazol) derivatives showing strong anticancer activity against A549 cells | Potential anticancer drug development |
| PLOS ONE (2009) | Identified methyl 2-amino thiazole derivatives with significant anti-tubercular activity | New leads for tuberculosis treatment |
| MDPI (2022) | Explored the synthesis of novel thiazoles with antibacterial properties | Development of new antibiotics |
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate: Known for its potential antimicrobial properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Oxazole derivatives: Similar to thiazoles but contain an oxygen atom in the ring, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine and industry.
Structural Characteristics
This compound is characterized by a thiazole ring containing sulfur and nitrogen atoms, along with a methyl group and a carboxylate ester functional group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The unique structural features contribute to its biological activity and solubility, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound has:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy against fungal pathogens.
In vitro tests indicate that the compound can inhibit the growth of pathogens at low concentrations, showcasing its potential as a lead compound for new antimicrobial agents.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. For example:
- Cell Line Studies : It has been tested against liver carcinoma cell lines (HEPG2), showing promising cytotoxic effects with IC50 values indicating effective dose ranges .
The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity, highlighting the importance of specific substituents in maximizing therapeutic effects .
Other Biological Activities
The compound also exhibits:
- Antimalarial Properties : Effective against malaria parasites.
- Anticholinesterase Effects : Potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity.
These activities suggest a broad spectrum of pharmacological applications beyond traditional antimicrobial and anticancer roles .
Synthesis Methods
This compound can be synthesized through several methods:
-
Traditional Synthesis :
- Reaction of 2-aminothiazole with methyl chloroformate in a solvent like dichloromethane.
- Use of bases such as triethylamine to facilitate the reaction.
-
Industrial Production :
- Continuous flow reactors for optimized reaction conditions.
- Automated systems for precise control over synthesis parameters.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. This compound was included in the testing panel, demonstrating significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Strong |
| Control (Amoxicillin) | 0.20 | Strong |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that structural modifications could enhance its potency.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HEPG2 | 7.06 | Moderate activity |
| A431 | <10 | Comparable to doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
